![molecular formula C11H12N2OS B2762642 N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide CAS No. 912758-43-1](/img/structure/B2762642.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide” is a chemical compound . It belongs to the family of thiazole-2-amine compounds.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including acylation, cyclization, and oxidation . The synthesized compounds were judged by their C, H, and N analysis and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

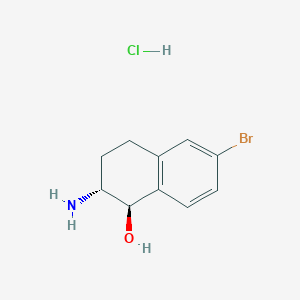

The molecular formula of “N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide” is C11H12N2OS. The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

“N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide” is a yellow crystalline powder. The solubility is not available.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Naphthyridines, including 2,7-difunctionalized-1,8-naphthyridines, have garnered attention due to their potential medicinal activities. Researchers explore these compounds for their antihypertensive, antiarrhythmic, and immunostimulant properties . The compound could serve as a scaffold for designing novel drugs targeting specific diseases.

Synthetic Receptors and Molecular Design

2,7-Difunctionalized-1,8-naphthyridines play a crucial role as binding units in synthetic receptors. These receptors are essential for molecular recognition and selective binding. Researchers use them in fields such as supramolecular chemistry and drug delivery systems .

Herbicide Safeners

Certain naphthyridine derivatives, including our compound, find applications as herbicide safeners. These compounds protect crops by enhancing the tolerance of plants to herbicides while minimizing damage to the crop itself .

Coordination Chemistry

The unique structure of N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide makes it an interesting ligand for coordination chemistry. Researchers investigate its complexation behavior with metal ions, potentially leading to new catalysts or materials .

Carbohydrate Recognition

Diphenylmethane-based compounds with heterocyclic recognition groups, including naphthyridines, act as hydrogen bonding sites. These receptors are powerful tools for carbohydrate recognition. Our compound could contribute to this field .

Plant Hormone Analogues

Indole derivatives, which share structural similarities with naphthyridines, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan. While not directly related, the compound’s structural features might inspire research into plant hormone analogues .

Mécanisme D'action

Target of Action

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, also known as N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal cell wall biosynthesis process of the Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the bacteria are unable to maintain their structural integrity, leading to their death .

Action Environment

The efficacy and stability of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can be influenced by various environmental factors. For instance, pH levels can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, the presence of other medications can influence the compound’s metabolism, potentially affecting its efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-6-4-7(2)10-9(5-6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSNFOIVUDOAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2762562.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2762566.png)

![(E)-4-(Dimethylamino)-N-[2-(5,6,7-trifluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2762569.png)

![(2E)-2-[(3-methoxyanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2762571.png)

![2-(2-(p-tolylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2762572.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)

![ethyl N-[(6-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2762578.png)

![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)

![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)